3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione (CAS No. 1499-90-7) is a heterocyclic compound with a unique combination of nitrogen, sulfur, and carbon atoms. It belongs to the class of benzothiazoles and has found various applications in the fields of medicinal chemistry, organic synthesis, and materials science. The compound has been studied extensively for its potential use in a variety of medical and scientific applications.
Scientific Research Applications
3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has been studied extensively for its potential use in a variety of medical and scientific applications. It has been found to possess anti-inflammatory, anti-tumor, anti-oxidant, and anti-bacterial properties. It has also been explored for its potential use as a drug delivery system, and as a potential therapeutic agent for the treatment of various diseases. Additionally, the compound has been investigated for its potential use in materials science, as a catalyst, and in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione is not yet fully understood. However, it is thought to act as a modulator of various cellular processes, such as cell proliferation and apoptosis. It is also believed to interact with certain enzymes and proteins, which could explain its anti-inflammatory and anti-tumor activities. Additionally, the compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In animal studies, the compound has been found to possess anti-inflammatory, anti-tumor, anti-oxidant, and anti-bacterial properties. It has also been found to possess anti-viral activity, and to modulate various cellular processes, such as cell proliferation and apoptosis. Additionally, the compound has been found to have protective effects against oxidative stress and to reduce inflammation.
Advantages and Limitations for Lab Experiments
The use of 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione in laboratory experiments has several advantages. The compound is relatively stable and easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, the compound has been found to possess a variety of biological activities, which makes it a useful tool for investigating the biological effects of various compounds. However, the compound is relatively expensive and can be difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
The potential applications of 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione are still being explored. Possible future directions for research include the investigation of its use as a drug delivery system, as a therapeutic agent for the treatment of various diseases, and as a catalyst in the synthesis of other compounds. Additionally, further research is needed to better understand the compound’s mechanism of action and its potential side effects. Finally, the compound could be explored for its potential use in materials science, as a catalyst, and in the synthesis of other compounds.
Synthesis Methods
The synthesis of 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione can be achieved in three steps. The first step involves the reaction of 5-methylpyrimidine-2-carbaldehyde with 1,4-dioxane to form the intermediate product, 5-methylpyrimidine-2-yl-1,4-diazepan-1-one. This intermediate product can then be reacted with thiourea in the presence of an acid catalyst to form the desired product, this compound.
properties
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13-11-18-17(19-12-13)22-8-4-7-21(9-10-22)16-14-5-2-3-6-15(14)25(23,24)20-16/h2-3,5-6,11-12H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFNOAUZQITXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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